

# Citreoviridin: A Neurotoxic Mycotoxin Targeting Mitochondrial ATP Synthase

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A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Citreoviridin is a polyketide mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1] Its consumption has been linked to acute cardiac beriberi, a condition characterized by neurological and cardiovascular dysfunction. The primary mechanism of citreoviridin's toxicity lies in its potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[2] This disruption of cellular energy metabolism has profound downstream effects, particularly in highly active tissues like the central nervous system, leading to neuronal cell death and the associated neurotoxic symptoms. This technical guide provides an in-depth overview of citreoviridin's role as a neurotoxic mycotoxin, focusing on its mechanism of action, quantitative toxicity, and the experimental protocols used for its study. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

## Introduction

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. **Citreoviridin** (CTV) is a prominent neurotoxic mycotoxin that has been implicated in outbreaks of "yellow rice disease," which can lead to acute cardiac beriberi.[3] The clinical manifestations of **citreoviridin** poisoning include ascending paralysis, convulsions,



and respiratory arrest, highlighting its potent effect on the nervous system.[3] This guide delves into the molecular underpinnings of **citreoviridin**'s neurotoxicity, with a focus on its interaction with mitochondrial ATP synthase and the subsequent cellular signaling cascades that lead to neuronal demise.

# Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The cornerstone of **citreoviridin**'s toxicity is its function as a specific inhibitor of mitochondrial F1F0-ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is essential for cellular respiration and the synthesis of ATP.

**Citreoviridin** binds non-competitively to the  $\beta$ -subunit of the F1 portion of ATP synthase, at a site distinct from that of another common inhibitor, aurovertin.[2][4] This binding event locks the enzyme in a conformation that prevents the catalytic cycle of ATP synthesis.[5] The inhibition is uncompetitive with respect to ATP hydrolysis, meaning it binds to the enzyme-substrate complex.[5]

The disruption of ATP synthesis has catastrophic consequences for neurons, which have a high energy demand to maintain ion gradients, neurotransmitter synthesis and release, and other vital functions. The resulting energy deficit is a primary trigger for the downstream neurotoxic effects of **citreoviridin**.

# **Quantitative Toxicity Data**

The toxicity of **citreoviridin** has been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of ATP Synthase by Citreoviridin



Parameter	Enzyme Source	Value	Reference(s)
Ki (ATP Hydrolysis)	Soluble Beef Heart Mitochondrial F1- ATPase	4.5 μΜ	[5]
Ki (ATP Hydrolysis)	Membrane-Bound Beef Heart Mitochondrial F1- ATPase	~4 μM	[5]
Kis (ATP Synthesis)	Membrane-Bound Beef Heart Mitochondrial F1- ATPase	0.12 μΜ	[5]
Kii (ATP Synthesis)	Membrane-Bound Beef Heart Mitochondrial F1- ATPase	0.16 μΜ	[5]
KD (Citreoviridin- ATPase complex)	Ox-heart mitochondrial preparations	0.5 - 4.2 μΜ	[6]
KD (Citreoviridin- ATPase complex)	Rat liver mitochondria	0.15 μΜ	[6]

## Table 2: In Vivo Acute Toxicity of Citreoviridin

Animal Model	Route of Administration	LD50	Reference(s)
Mice	Subcutaneous	3.6 - 11.8 mg/kg	[7]
Mice	Intraperitoneal	7.5 mg/kg	[7]



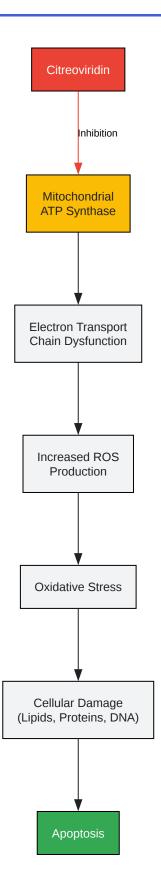
# Signaling Pathways in Citreoviridin-Induced Neurotoxicity

The inhibition of ATP synthase by **citreoviridin** initiates a cascade of cellular events that culminate in neuronal cell death. Key signaling pathways implicated in this process include oxidative stress, inflammation, and apoptosis.

# **Mitochondrial Dysfunction and Oxidative Stress**

The disruption of the electron transport chain due to ATP synthase inhibition leads to an increase in the production of reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative damage to lipids, proteins, and DNA further compromises cellular function and contributes to the apoptotic cascade.





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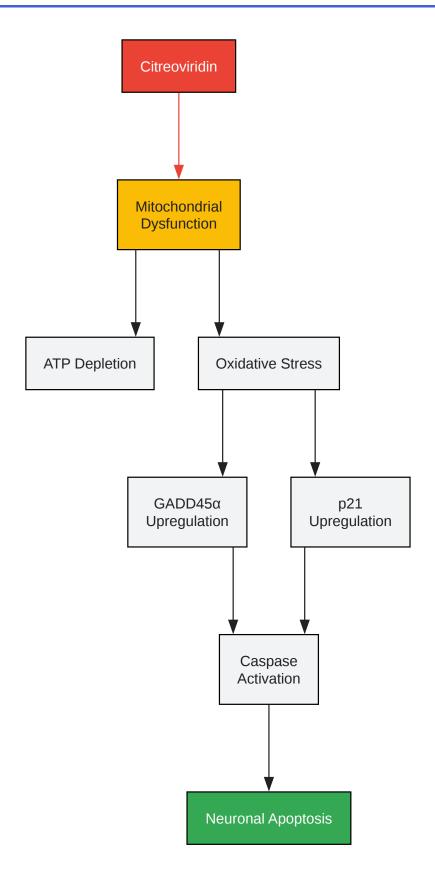
Caption: Citreoviridin-induced mitochondrial dysfunction and oxidative stress pathway.



# **Apoptotic Signaling Cascade**

**Citreoviridin** treatment has been shown to induce apoptosis in neuronal cells.[8] This programmed cell death is triggered by both the energy deficit and the oxidative stress caused by mitochondrial dysfunction. Key players in this pathway include the activation of caspases, a family of proteases that execute the apoptotic program.





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Caption: Apoptotic signaling cascade initiated by citreoviridin in neuronal cells.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the neurotoxic effects of **citreoviridin**.

# **Extraction and Quantification of Citreoviridin from Rice**

This protocol is adapted from established methods for mycotoxin analysis.[1][3]

Objective: To extract and quantify **citreoviridin** from contaminated rice samples.

#### Materials:

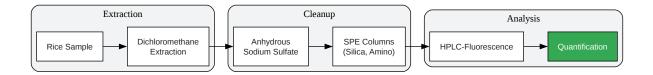
- Rice sample
- Dichloromethane
- Anhydrous sodium sulfate
- Silica and amino solid-phase extraction (SPE) columns
- Ethyl acetate-hexane (75:25, v/v)
- High-performance liquid chromatography (HPLC) system with a fluorescence detector

#### Procedure:

- Extraction: Homogenize the rice sample and extract with dichloromethane.
- Cleanup: Pass the extract through anhydrous sodium sulfate to remove water. Further purify the extract using silica and amino SPE columns.
- Analysis: Analyze the purified extract by normal-phase HPLC.
  - Mobile Phase: Ethyl acetate-hexane (75:25) at a flow rate of 1.5 mL/min.
  - o Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.



 Quantification: Determine the concentration of citreoviridin by comparing the peak area to a standard curve.



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Caption: Workflow for the extraction and quantification of **citreoviridin** from rice.

## In Vitro Neurotoxicity Assay using SH-SY5Y Cells

This protocol provides a general framework for assessing the neurotoxicity of **citreoviridin** using the human neuroblastoma SH-SY5Y cell line, a common model in neurotoxicology research.[9][10]

Objective: To determine the cytotoxic effects of **citreoviridin** on neuronal cells.

## Materials:

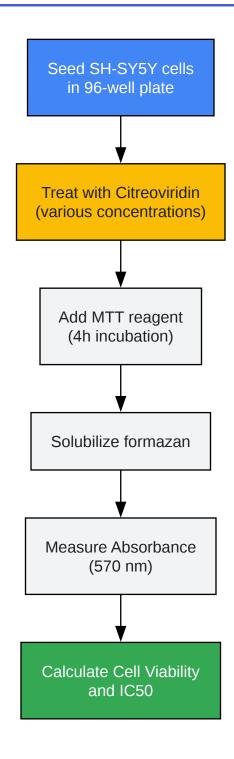
- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
- Citreoviridin stock solution (in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader



### Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **citreoviridin** for 24 or 48 hours. Include a vehicle control (solvent only).
- MTT Assay:
  - o Add MTT solution to each well and incubate for 4 hours at 37°C.
  - Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of citreoviridin that reduces cell viability by 50%).





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Caption: Experimental workflow for in vitro neurotoxicity assessment using the MTT assay.

## **ATP Synthase Inhibition Assay**

This protocol describes a method to measure the inhibitory effect of **citreoviridin** on mitochondrial ATP synthase activity.[11]



Objective: To determine the IC50 of citreoviridin for ATP synthase inhibition.

#### Materials:

- Isolated mitochondria or submitochondrial particles
- Assay buffer (containing substrates like NADH and ADP)
- Enzyme-coupled system (e.g., pyruvate kinase and lactate dehydrogenase)
- Citreoviridin solutions of varying concentrations
- Spectrophotometer

#### Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, enzyme-coupled system, and isolated mitochondria.
- Baseline Measurement: Monitor the decrease in NADH absorbance at 340 nm to establish a baseline rate of ATP hydrolysis (reverse reaction of ATP synthase).
- Inhibitor Addition: Add different concentrations of **citreoviridin** to the reaction mixture.
- Activity Measurement: Continuously monitor the change in absorbance at 340 nm. The rate
  of NADH oxidation is proportional to the rate of ATP hydrolysis.
- Data Analysis: Calculate the percentage of inhibition for each citreoviridin concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

**Citreoviridin** poses a significant health risk due to its potent neurotoxic effects, which are primarily mediated by the inhibition of mitochondrial ATP synthase. This guide has provided a comprehensive overview of the molecular mechanisms underlying **citreoviridin**'s neurotoxicity, supported by quantitative data and detailed experimental protocols. The disruption of cellular energy homeostasis triggers a cascade of detrimental events, including oxidative stress and



apoptosis, ultimately leading to neuronal cell death. A thorough understanding of these pathways is crucial for developing effective strategies to mitigate the risks associated with **citreoviridin** exposure and for exploring potential therapeutic interventions for related neurodegenerative conditions. The provided diagrams and protocols serve as valuable resources for researchers and professionals in the fields of toxicology, neuroscience, and drug development.

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